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Executive Summary: Denifanstat (also known as TVB-2640) is a first-in-class, orally
bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de
novo lipogenesis pathway.[1][2] Many cancer types exhibit upregulated FASN expression,
which is correlated with poor prognosis and plays a crucial role in tumor cell proliferation,
survival, and drug resistance.[2][3] Denifanstat acts by selectively and reversibly inhibiting the
ketoacylreductase (KR) enzymatic domain of FASN, thereby blocking the synthesis of
palmitate.[3][4] This disruption of lipid metabolism leads to cancer cell apoptosis and inhibition
of tumor growth. Preclinical studies have demonstrated its activity in various cancer models,
including breast, colorectal, and lung cancer.[5][6][7] Clinically, Denifanstat has shown a
favorable safety profile and significant efficacy signals, most notably in a Phase Il trial for
recurrent high-grade astrocytoma when combined with bevacizumab.[3][4] This guide provides
a comprehensive overview of the mechanism, preclinical and clinical data, and key
experimental methodologies related to the antineoplastic activity of Denifanstat.

Introduction

Cancer cells undergo significant metabolic reprogramming to support their rapid growth and
proliferation. One of the key metabolic alterations is the increased reliance on de novo
synthesis of fatty acids, a process catalyzed by the multifunctional enzyme Fatty Acid Synthase
(FASN).[2] While FASN expression is generally low in most normal adult tissues, it is
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significantly upregulated in a wide range of solid and hematopoietic tumors, including
glioblastoma, breast, prostate, and non-small cell lung cancer (NSCLC).[3][4] This
overexpression makes FASN a compelling therapeutic target in oncology.

Denifanstat (TVB-2640) is a potent and selective FASN inhibitor that has been validated in
multiple tumor cell lines and murine models.[3][4] By targeting a fundamental metabolic
dependency of cancer cells, Denifanstat represents a promising therapeutic strategy being
investigated as both a monotherapy and in combination with other anticancer agents across
various tumor types.[8]

Mechanism of Antineoplastic Action

The antineoplastic activity of Denifanstat is a direct consequence of its inhibition of FASN.
FASN catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA
and malonyl-CoA, using NADPH as a reducing equivalent.[2] In cancer cells, this
endogenously produced palmitate is essential for numerous functions:

 Membrane Synthesis: Provides the building blocks for phospholipids required for the
membranes of rapidly dividing cells.

o Protein Modification: Palmitoylation (the attachment of fatty acids to proteins) is critical for
the membrane localization and function of key oncogenic signaling proteins, such as KRAS.

[°]

o Energy Storage and Signaling: Serves as a source of energy and a precursor for more
complex signaling lipids.

Denifanstat binds to and inhibits the ketoacylreductase (KR) domain of FASN, preventing a
crucial reduction step in the fatty acid elongation cycle.[3] This blockade of FASN activity leads
to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA.
The consequences for the cancer cell are pleiotropic and include:

« Inhibition of Cell Proliferation and Cell Cycle Arrest.

 Induction of Apoptosis: The disruption of lipid homeostasis and accumulation of toxic
precursors triggers programmed cell death.[2]
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e Reduction in Oncogenic Signaling: Impaired palmitoylation can disrupt critical signaling
pathways, such as PI3K/AKT and MAPK/ERK.[5][10]
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Preclinical Antineoplastic Activity

Denifanstat and its closely related analogs have demonstrated significant antitumor activity
across a range of preclinical cancer models. This activity has been observed both in vitro
against cancer cell lines and in vivo in xenograft and patient-derived xenograft (PDX) models.

e In VitroStudies: In TNBC brain metastasis cell lines, treatment with 1 uM Denifanstat
significantly reduced spheroid outgrowth and cell invasion.[7] Analogs like TVB-3166 have
been shown to inhibit soft agar colony growth in prostate (22Rv1) and lung (CALUG6) cancer

cell lines at a concentration of 0.1 uM.[6]

e In VivoStudies: In CRC PDX models, the FASN inhibitor TVB-3664 resulted in significant
tumor volume reduction in approximately 30% of the models tested.[5] The combination of
FASN inhibitors with taxanes has also shown enhanced anti-tumor efficacy in various
xenograft models.[6]
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Clinical Antineoplastic Activity

Denifanstat has been evaluated in multiple clinical trials for solid tumors, with the most
comprehensive data reported from a study in patients with recurrent glioblastoma.[2][3]

Phase Il Study in Recurrent High-Grade Astrocytoma: A prospective, single-center, open-label
Phase Il study evaluated the safety and efficacy of Denifanstat (100 mg/m? oral daily) in
combination with bevacizumab (10 mg/kg V) in 25 patients with first-relapse high-grade
astrocytoma.[3][12] The combination was found to be well-tolerated, with most adverse events
being Grade 1 or 2.[3][4] The study met its primary endpoint, demonstrating a statistically
significant improvement in progression-free survival at 6 months (PFS6) compared to a
historical control of bevacizumab monotherapy.[3][4][12]

Efficacy Endpoint Result
Overall Response Rate (ORR) 56%

- Complete Response (CR) 17%

- Partial Response (PR) 39%

Progression-Free Survival at 6 Months (PFS6) 31.4%

Overall Survival at 6 Months (OS6) 68%

Table 2: Efficacy of Denifanstat plus
Bevacizumab in Recurrent High-Grade
Astrocytoma (Phase 11).[3][4][12]

Other Clinical Investigations: Denifanstat has also been studied in a Phase | trial in patients
with advanced solid tumors, where it demonstrated clinical activity.[8] Furthermore, it has been
investigated in patients with KRAS-mutant NSCLC and breast cancer, with preliminary data
suggesting prolonged disease control when combined with chemotherapy.[3][8][9]

Key Experimental Protocols
Protocol: Murine Xenograft Model for Efficacy
Evaluation
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This protocol provides a representative methodology for assessing the in vivo efficacy of
Denifanstat in a patient-derived xenograft (PDX) model, based on published studies.[5][10]

e Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are used to prevent
rejection of human tumor tissue.

e Tumor Implantation:

o Human cancer cells (e.g., 1.2 x 10 HCT116 cells) or PDX tumor fragments are
suspended in a suitable medium (e.g., PBS or Matrigel).[10]

o The suspension is injected subcutaneously into the flank of each mouse.
e Tumor Growth and Randomization:
o Tumors are allowed to grow to a palpable size (e.g., 40-100 mma3).

o Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x
Length x Width?).

o Once tumors reach the target size, mice are randomized into treatment and control groups
(e.g., n=8-10 per group).

e Drug Formulation and Administration:

o Denifanstat (or an analog like TVB-3664) is formulated for oral administration (e.g., in
30% PEGA400 in water).

o The drug is administered daily via oral gavage at a specified dose (e.g., 3 mg/kg).[11] The
control group receives the vehicle solution.

e Monitoring and Endpoints:
o Animal body weight and tumor volume are monitored throughout the study.

o The primary endpoint is typically tumor growth inhibition.
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o At the end of the study (due to tumor size limits or a pre-defined duration), animals are
euthanized.

o Tissue Analysis:

o Tumors are excised, weighed, and processed for further analysis (e.g., Western blot for
pathway markers, metabolomics, or immunohistochemistry).[5][13]
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Protocol: 3D Spheroid Outgrowth Assay

This protocol is representative of methods used to assess the impact of Denifanstat on cell
invasion and motility in vitro.[7]

e Cell Culture: TNBC or other relevant cancer cells are cultured under standard conditions.

e Spheroid Formation: Cells are seeded into ultra-low attachment plates to promote the
formation of 3D spheroids over 2-3 days.

o Matrigel Embedding: Individual spheroids are transferred into a bed of Matrigel (or similar
basement membrane extract) in a multi-well plate.

o Treatment: Once the Matrigel has solidified, media containing either DMSO (vehicle control)
or Denifanstat (e.g., 1 uM) is added to the wells.

e Imaging and Analysis:

o The outgrowth of cells from the central spheroid into the surrounding matrix is imaged at
regular intervals (e.g., every 24 hours for several days) using a microscope.

o The area of outgrowth is quantified using image analysis software (e.g., ImageJ).

e Interpretation: A reduction in the area of outgrowth in the Denifanstat-treated wells
compared to the control indicates an inhibition of cell motility and invasion.

Conclusion

Denifanstat presents a targeted therapeutic approach that exploits the metabolic
reprogramming inherent in many cancers. Its mechanism of inhibiting FASN directly targets the
de novo lipogenesis pathway, leading to robust preclinical antitumor activity and promising
clinical signals, particularly in difficult-to-treat cancers like recurrent glioblastoma. The favorable
safety profile and oral bioavailability further enhance its clinical potential.[3][4] Future research
will likely focus on identifying predictive biomarkers to select patient populations most likely to
respond, and on exploring rational combination strategies with other targeted therapies or
chemotherapies to overcome resistance and improve patient outcomes.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611513?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

